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Compound of Interest

Compound Name: o-tolyl Trifluoromethanesulfonate

Cat. No.: B1593995 Get Quote

o-Tolyl trifluoromethanesulfonate (o-tolyl triflate) is an organic compound belonging to the

class of aryl triflates. These compounds serve as powerful electrophiles in a multitude of

organic transformations. The triflate group (CF₃SO₃⁻) is the conjugate base of triflic acid, a

superacid, making it an extremely stable anion and consequently one of the best leaving

groups in organic chemistry.[1] This property allows for the activation of otherwise unreactive

C-O bonds in phenols for carbon-carbon and carbon-heteroatom bond formation.[2]

The specific structure of o-tolyl triflate, incorporating the ortho-methylphenyl moiety, makes it a

valuable building block for introducing this structural unit into complex molecules. This is

particularly relevant in pharmaceutical development, where the o-tolyl group is a key

component of important drug classes, such as the "sartan" angiotensin II receptor blockers

(e.g., Losartan, Valsartan) used to treat hypertension.[3] This guide explores the synthesis of o-

tolyl triflate from its corresponding phenol (o-cresol) and its subsequent application as a

superior alternative to aryl halides in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its

effective and safe use in a laboratory setting. The key properties of o-tolyl
trifluoromethanesulfonate are summarized below.
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Property Value Source(s)

CAS Number 66107-34-4 [4]

Molecular Formula C₈H₇F₃O₃S [4]

Molecular Weight 240.20 g/mol [4]

Appearance
Colorless to almost colorless

clear liquid

IUPAC Name
(2-methylphenyl)

trifluoromethanesulfonate
[4]

Synonyms
o-Tolyl triflate, 2-Methylphenyl

trifluoromethanesulfonate
[4]

Purity Typically >98.0% (GC)

Storage Temperature

Room temperature,

recommended in a cool and

dark place (<15°C)

Synthesis and Purification
o-Tolyl trifluoromethanesulfonate is most commonly synthesized from o-cresol by reaction

with a triflating agent, typically trifluoromethanesulfonic anhydride (Tf₂O), in the presence of a

non-nucleophilic base. This method is efficient and provides the product in high yield.

Causality in Experimental Design
The choice of reagents and conditions is critical for a successful synthesis.

Starting Material: o-Cresol is the direct phenolic precursor to the target molecule.

Triflating Agent: Trifluoromethanesulfonic anhydride (Tf₂O) is a highly electrophilic and

powerful triflating agent, ensuring efficient conversion of the phenol.

Base: A hindered amine base, such as triethylamine or 2,6-lutidine, is used to neutralize the

triflic acid byproduct generated during the reaction. The base must be non-nucleophilic to

avoid competing reactions with the highly reactive triflic anhydride.
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Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to

dissolve the reactants without participating in the reaction.

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room

temperature) to control the exothermic nature of the reaction and minimize side product

formation.

Detailed Experimental Protocol: Synthesis of o-Tolyl
Triflate

Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir

bar, a nitrogen inlet, and a dropping funnel, add o-cresol (1.0 eq.) and anhydrous

dichloromethane (DCM).

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

Base Addition: Add triethylamine (1.1 eq.) to the cooled solution dropwise.

Triflation: Add trifluoromethanesulfonic anhydride (1.1 eq.) dropwise via the dropping funnel

over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature

and stir for an additional 2-4 hours, monitoring by TLC until the o-cresol is consumed.

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

Transfer the mixture to a separatory funnel, separate the organic layer, and wash

sequentially with 1 M HCl, water, and brine.

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure to yield the crude o-tolyl trifluoromethanesulfonate.

Purification: The crude product can often be used directly in subsequent steps. If higher

purity is required, it can be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram
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1. Reaction Setup

2. Triflation

3. Workup & Isolation
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Caption: Workflow for the synthesis of o-tolyl trifluoromethanesulfonate.
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Core Applications in Organic Synthesis
The primary utility of o-tolyl triflate lies in its role as a superior electrophile in transition metal-

catalyzed cross-coupling reactions.[2]

The Triflate Group as an Excellent Leaving Group
The triflate anion (CF₃SO₃⁻) is exceptionally stable due to extensive resonance delocalization

of the negative charge across the three oxygen atoms and the strong inductive electron-

withdrawal by the trifluoromethyl group.[1] This stability makes it a highly effective leaving

group, often enabling reactions that are sluggish or ineffective with corresponding aryl

bromides or chlorides.[5] In the context of palladium catalysis, the C-OTf bond undergoes

oxidative addition to a Pd(0) center more readily than C-Cl and, in many cases, C-Br bonds.

Palladium-Catalyzed Cross-Coupling: The Suzuki-
Miyaura Reaction
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron

compound and an organohalide or triflate, is one of the most powerful tools in modern

synthesis.[6] Using o-tolyl triflate allows for the efficient construction of biaryl structures

containing the o-tolyl motif.

Causality in Experimental Design for Suzuki Coupling:

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II)

precursor like Pd(OAc)₂ with phosphine ligands, is essential to initiate the catalytic cycle.

Ligand: Phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) stabilize the palladium center and

modulate its reactivity, facilitating the key steps of oxidative addition and reductive

elimination.[6]

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species

(boronic acid) to form a more nucleophilic boronate complex, which is necessary for the

transmetalation step.[7]

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to

dissolve both the organic and inorganic reagents.
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Experimental Protocol: Suzuki-Miyaura Coupling of o-
Tolyl Triflate

Preparation: To a flask, add o-tolyl trifluoromethanesulfonate (1.0 eq.), the desired

arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a

base like K₂CO₃ (2.0-3.0 eq.).

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water or

dioxane/water.

Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C for several

hours, monitoring the reaction progress by TLC or GC-MS.

Workup: After cooling to room temperature, add water and extract the product with an

organic solvent (e.g., ethyl acetate).

Isolation and Purification: Wash the combined organic layers with water and brine, dry over

anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column

chromatography to yield the desired biaryl product.

Mechanistic Considerations: The Suzuki-Miyaura
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle

involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate bond of o-tolyl

triflate to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation: The aryl group from the activated boronate complex (formed from the

boronic acid and base) is transferred to the palladium center, displacing the triflate group.

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated

from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst,

which re-enters the cycle.

Safety, Handling, and Storage
As a reactive chemical reagent, o-tolyl trifluoromethanesulfonate must be handled with

appropriate safety precautions.
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Hazard Identification: The compound is classified as harmful if swallowed, in contact with

skin, or if inhaled.[4] It is also considered an irritant.[4]

Precautionary Measures:

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), a lab

coat, and chemical safety goggles or a face shield.

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood,

to avoid inhaling vapors.

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when

using this product.

First Aid:

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

If on Skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a

poison center or doctor if you feel unwell.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Because

aryl triflates are highly reactive towards nucleophiles, they should be stored away from

moisture and strong bases.[1]

Conclusion
o-Tolyl trifluoromethanesulfonate is a powerful and enabling reagent for modern organic

synthesis. Its high reactivity, driven by the exceptional leaving group ability of the triflate moiety,

makes it a preferred electrophile for challenging cross-coupling reactions. For professionals in

drug discovery and development, mastering the synthesis and application of this reagent

provides a direct and efficient pathway to complex molecular architectures, particularly those

containing the o-tolyl scaffold found in numerous high-value pharmaceutical agents. By

understanding its properties, synthesis, and mechanistic behavior, and by adhering to strict
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safety protocols, researchers can effectively leverage o-tolyl triflate to advance their synthetic

objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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